molecular formula C5H8Br2 B13358767 cis-1,2-Dibromocyclopentane

cis-1,2-Dibromocyclopentane

Cat. No.: B13358767
M. Wt: 227.92 g/mol
InChI Key: LJCGLSZQABMYGU-SYDPRGILSA-N
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Description

cis-1,2-Dibromocyclopentane: is an organic compound with the molecular formula C5H8Br2. It is one of the stereoisomers of 1,2-dibromocyclopentane, where both bromine atoms are on the same face of the cyclopentane ring. This compound is of interest due to its unique stereochemistry and its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-1,2-Dibromocyclopentane can be synthesized through the bromination of cyclopentene. The reaction typically involves the addition of bromine (Br2) to cyclopentene in an inert solvent like carbon tetrachloride (CCl4) at room temperature. The reaction proceeds via a bromonium ion intermediate, leading to the formation of the cis isomer due to the steric hindrance and the ring strain in the cyclopentane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and controlled addition of bromine can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Dibromocyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: It can undergo dehydrohalogenation to form cyclopentene by the elimination of hydrogen bromide (HBr) in the presence of a strong base like potassium tert-butoxide (KOtBu).

    Reduction Reactions: It can be reduced to cyclopentane using reducing agents like zinc (Zn) in acetic acid (CH3COOH).

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of cyclopentanol, cyclopentyl cyanide, or cyclopentylamine.

    Elimination: Formation of cyclopentene.

    Reduction: Formation of cyclopentane.

Scientific Research Applications

cis-1,2-Dibromocyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1,2-dibromocyclopentane in chemical reactions involves the formation of intermediates such as bromonium ions or carbocations. These intermediates dictate the stereochemistry and the outcome of the reactions. For example, in nucleophilic substitution reactions, the bromonium ion intermediate leads to the formation of products with retention of configuration .

Comparison with Similar Compounds

    trans-1,2-Dibromocyclopentane: The trans isomer where the bromine atoms are on opposite faces of the cyclopentane ring.

    1,2-Dichlorocyclopentane: A similar compound with chlorine atoms instead of bromine.

    1,2-Diiodocyclopentane: A similar compound with iodine atoms instead of bromine.

Comparison:

Properties

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

IUPAC Name

(1S,2R)-1,2-dibromocyclopentane

InChI

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5+

InChI Key

LJCGLSZQABMYGU-SYDPRGILSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)Br)Br

Canonical SMILES

C1CC(C(C1)Br)Br

Origin of Product

United States

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